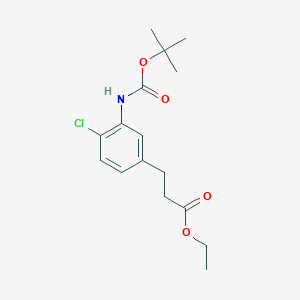

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate

Vue d'ensemble

Description

Ethyl 3-((tert-butoxycarbonyl)amino)propanoate is a chemical compound with the molecular formula C10H19NO4 . It has a molecular weight of 217.27 . The compound is usually stored at 2-8°C and appears as a liquid .

Synthesis Analysis

While specific synthesis methods for Ethyl 3-((tert-butoxycarbonyl)amino)propanoate were not found, tert-butyloxycarbonyl-protected amino acids have been used in the synthesis of dipeptides . Sodium borohydride was added to a solution of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester in methanol and water, and the mixture was stirred at room temperature for 3 hours.Molecular Structure Analysis

The InChI code for Ethyl 3-((tert-butoxycarbonyl)amino)propanoate is 1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) .Physical and Chemical Properties Analysis

Ethyl 3-((tert-butoxycarbonyl)amino)propanoate is a liquid at room temperature . It has a molecular weight of 217.26 and its InChI code is 1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) .Applications De Recherche Scientifique

Synthesis and Characterization

Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate is a compound that has been utilized in various scientific research applications. Notably, it has been incorporated in the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoates, which are significant for synthesizing edeine analogs. The synthesis processes involve the use of differently N-protected (S)-2,3-diaminopropanoic acid as a substrate, and the absolute configuration of the newly generated asymmetric carbon atoms is determined through 1H NMR spectroscopy after their transformation into corresponding piperidin-2-ones (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Polymorphism Studies

In another study, the compound was subjected to polymorphism analysis. Two polymorphic forms of ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride were characterized using various spectroscopic and diffractometric techniques. The study provided insights into the subtle structural differences between the two polymorphic forms, which are important for analytical and physical characterization in pharmaceutical research (Vogt, Williams, Johnson, & Copley, 2013).

Asymmetric Synthesis Applications

The compound has also been noted in the context of asymmetric synthesis. It played a role in the preparation of N-tert-butoxycarbonyl α-amino acids and was involved in the synthesis of complex compounds like (5S,6R)-4-tert-butoxycarbonyl-5,6-diphenylmorpholin-2-one. The process encompassed a series of reactions highlighting the compound's versatility in facilitating the formation of other significant organic molecules (Williams, Sinclair, Demong, Chen, & Zhai, 2003).

Insect Growth Regulator Studies

Furthermore, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound synthesized using the subject compound, was studied comprehensively as an insect growth regulator. The study involved various spectroscopic techniques and bio-assays, demonstrating the compound's potential in agricultural and pest control applications (Devi & Awasthi, 2022).

Safety and Hazards

Orientations Futures

While specific future directions for Ethyl 3-((tert-butoxycarbonyl)amino)propanoate were not found, research on tert-butyloxycarbonyl-protected amino acid ionic liquids has been applied to dipeptide synthesis . This suggests potential future applications in peptide synthesis and other areas of organic chemistry.

Mécanisme D'action

As for the pharmacokinetics, the compound’s ADME properties would depend on various factors including its size, polarity, and the presence of functional groups. The Boc group increases the compound’s lipophilicity, which could influence its absorption and distribution .

The compound’s action could be influenced by various environmental factors such as pH and temperature, as these can affect the stability of the Boc group and the compound’s overall conformation .

Analyse Biochimique

Biochemical Properties

These reactions can be influenced by the presence of the tert-butoxycarbonyl group and the chlorine atom in the molecule .

Molecular Mechanism

The molecular mechanism of action of Ethyl 3-(3-((tert-butoxycarbonyl)amino)-4-chlorophenyl)propanoate is not well established. It’s possible that the compound could interact with biomolecules through binding interactions, leading to enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

ethyl 3-[4-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO4/c1-5-21-14(19)9-7-11-6-8-12(17)13(10-11)18-15(20)22-16(2,3)4/h6,8,10H,5,7,9H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIDKCCJZUOZEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=C(C=C1)Cl)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2592560.png)

![1-(2-(dimethylamino)ethyl)-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/no-structure.png)

![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2592564.png)

![3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea](/img/structure/B2592566.png)

![(7-(4-Isopropylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2592569.png)

![N'-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-methylethanediamide](/img/structure/B2592570.png)

![diethyl 2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2592572.png)

![N,N-diethyl-2-[3-({[2-(trifluoromethyl)phenyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide](/img/structure/B2592575.png)

![2-({6-[4-(1H-imidazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2592577.png)